1-(4-Bromophenyl)-1-methylhydrazine hydrochloride
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Overview
Description
1-(4-Bromophenyl)-1-methylhydrazine hydrochloride is an organic compound with the molecular formula C7H10BrN2·HCl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-bromophenyl group and another by a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
The mechanism of action for similar compounds like “Bromodiphenhydramine” involves competing with free histamine for binding at HA-receptor sites . This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(4-Bromophenyl)-1-methylhydrazine hydrochloride typically involves the following steps:
Diazotization: 4-bromoaniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid to yield 4-bromophenylhydrazine.
Methylation: The 4-bromophenylhydrazine is methylated using methyl iodide in the presence of a base such as sodium hydroxide.
Salification: The final product is obtained by treating the methylated compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1-methylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form amines or other hydrazine derivatives.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Zinc powder and hydrochloric acid or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiols are used under mild conditions.
Major Products: The major products formed from these reactions include azides, amines, and substituted hydrazines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-(4-Bromophenyl)-1-methylhydrazine hydrochloride is used in various scientific research fields:
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
Comparison: 1-(4-Bromophenyl)-1-methylhydrazine hydrochloride is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different reactivity patterns in substitution and oxidation reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-(4-bromophenyl)-1-methylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-10(9)7-4-2-6(8)3-5-7;/h2-5H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHLDHVRYJFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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